1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Description
This compound features a pyrazole core substituted with two methyl groups (3,5-positions) and a naphthalene-2-sulfonyl moiety at the 1-position. A second sulfonyl group links the pyrazole to a 3-methylpiperidine ring.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKXLMYNDWWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introducing the Naphthalene-2-sulfonyl Group
3,5-Dimethyl-1H-pyrazole undergoes N-sulfonylation using naphthalene-2-sulfonyl chloride. Optimized conditions involve:
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Reactants : 3,5-Dimethyl-1H-pyrazole (1 equiv), naphthalene-2-sulfonyl chloride (1.1 equiv)
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Base : Diisopropylethylamine (DIPEA, 1.5 equiv)
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Solvent : Dichloromethane (DCM, 10 vol)
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Conditions : Stirring at 25–30°C for 16 hours
The reaction affords 1-(naphthalene-2-sulfonyl)-3,5-dimethyl-1H-pyrazole (78% yield). NMR data confirm sulfonation: δ 153.2 (C-1), 135.1–127.8 (naphthalene carbons), 13.1 (CH).
Sulfonation at Position 4
Generating the Pyrazole-4-sulfonyl Chloride Intermediate
The 1-substituted pyrazole is treated with chlorosulfonic acid and thionyl chloride to install the second sulfonyl group:
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Chlorosulfonic acid (6 equiv) in chloroform (3 vol) at 0°C
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Addition of thionyl chloride (1.3 equiv) at 60°C for 2 hours
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Quenching with ice-water to precipitate 1-(naphthalene-2-sulfonyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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FT-IR : 1374 cm (S=O asymmetric stretch)
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MS (ESI) : m/z 443.2 [M+H]
Coupling with 3-Methylpiperidine
Sulfonamide Formation
The sulfonyl chloride reacts with 3-methylpiperidine under optimized conditions:
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Reactants : Pyrazole-4-sulfonyl chloride (1 equiv), 3-methylpiperidine (1.05 equiv)
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Base : DIPEA (1.5 equiv)
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Solvent : DCM (10 vol)
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Conditions : 25–30°C for 16 hours, followed by aqueous workup
Purification via silica gel chromatography (10% ethyl acetate/petroleum ether) yields the target compound (68% yield).
Table 1: Reaction Optimization for Sulfonamide Coupling
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 16 | 68 |
| TEA | DCM | 16 | 54 |
| Pyridine | THF | 24 | 42 |
Analytical Characterization
Spectroscopic Confirmation
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NMR (400 MHz, CDCl):
δ 8.52–7.82 (m, 7H, naphthalene-H), 4.21 (m, 1H, piperidine-H), 3.02 (m, 2H, piperidine-H), 2.64 (s, 3H, CH), 2.31 (s, 3H, CH), 1.82–1.45 (m, 4H, piperidine-H), 1.21 (d, J=6.4 Hz, 3H, CH)
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonation :
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Amine Coupling Efficiency :
Chemical Reactions Analysis
Types of Reactions: 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, potentially modifying the sulfonyl or pyrazole groups.
Substitution: The naphthalene ring and pyrazole moiety can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: Sulfonamide bonds are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Hydrolysis conditions: Strong acids or bases.
Major Products:
Depending on the reaction, major products include oxidized or reduced derivatives, substituted pyrazole or naphthalene rings, and various cleavage products from hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine exhibit significant anticancer properties. For instance, a derivative of this compound has been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. Research demonstrated that the compound effectively targets specific signaling pathways involved in cancer progression, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Agricultural Applications
Fungicidal Properties
The sulfonamide structure of this compound lends itself to applications in agriculture, particularly as a fungicide. Research has shown that derivatives can effectively control fungal pathogens in crops, thereby improving yield and quality. For example, a formulation containing this compound was tested against common agricultural fungi and demonstrated a significant reduction in disease incidence .
Herbicidal Activity
In addition to its fungicidal properties, the compound has been investigated for herbicidal activity. Studies suggest that it can inhibit the growth of specific weed species, providing an environmentally friendly alternative to traditional herbicides. The selectivity and efficacy observed in trials indicate its potential for integration into sustainable agricultural practices .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
Nanocomposites
Furthermore, the compound's unique chemical properties make it suitable for developing nanocomposites with enhanced functionalities. Studies have shown that incorporating this sulfonamide into nanostructured materials significantly improves their electrical conductivity and thermal properties, paving the way for applications in electronics and energy storage devices .
Mechanism of Action
The compound interacts with biological systems through its functional groups:
Sulfonyl and pyrazole groups: : May target specific enzymes or proteins, inhibiting or modulating their activity.
Piperidine ring: : Contributes to the compound's overall stability and bioavailability.
Molecular targets can include enzymes involved in metabolic pathways, signaling proteins, or structural proteins. The pathways affected often relate to cellular signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs from the evidence include:
Key Observations :
- Naphthalene vs.
- Sulfonamide Linkers : Dual sulfonyl groups in the target compound could increase steric bulk and influence binding specificity compared to single-sulfonamide analogs like those in .
- Piperidine Substitution : The 3-methylpiperidine moiety may modulate solubility and pharmacokinetics compared to unsubstituted piperidines or morpholine derivatives .
Antimicrobial Activity Trends
- Gram-Positive vs. Gram-Negative Bacteria: Analogs with 4-nitrophenyl and thiadiazole groups (e.g., compounds 13a–13d) show pronounced activity against B. coli (Gram-negative) due to differences in bacterial membrane permeability .
- The naphthalene group in the target compound may offer similar electronic effects.
- Compound 14 : This derivative outperformed streptomycin, suggesting that specific substituent combinations (e.g., thiadiazole + 4-nitrophenyl) critically enhance activity .
Biological Activity
The compound 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (commonly referred to as DMNPSMP) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrazole ring and sulfonyl groups, suggest diverse pharmacological applications. This article aims to explore the biological activity of DMNPSMP, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
DMNPSMP has the following molecular characteristics:
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)OC3=CC4=CC=CC=C4C=C3
The compound’s structure is characterized by a piperidine ring substituted with a sulfonyl group linked to a pyrazole moiety, which is further attached to a naphthalene derivative.
Antioxidant Properties
Antioxidant activity is another area where pyrazole derivatives have been investigated. Research has shown that certain pyrazoles can scavenge free radicals effectively, thus providing protective effects against oxidative stress . This property may extend to DMNPSMP, given its similar chemical structure.
Cytotoxicity and Cancer Research
The cytotoxic effects of related compounds have been evaluated in several cancer cell lines. For example, certain pyrazole derivatives were tested for their ability to inhibit cell proliferation in breast and lung cancer models . The findings suggest that modifications in the pyrazole structure can enhance cytotoxicity, indicating potential for DMNPSMP in cancer therapeutics.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various pyrazole derivatives against Fusarium solani. Compounds similar to DMNPSMP displayed significant inhibition at low concentrations, suggesting a potential application in agricultural fungicides .
- Antibacterial Screening : A screening of 5-methyl-7-pyrazolyl compounds revealed that some exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.21 μM for certain derivatives . This highlights the potential of DMNPSMP as an antibacterial agent.
Data Summary Table
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis of sulfonated pyrazole-piperidine derivatives typically involves multi-step reactions under controlled conditions. Key steps include:
- Refluxing the sulfonyl chloride precursor with a piperidine derivative in anhydrous solvents (e.g., xylene or dichloromethane) for 24–48 hours .
- Purification via recrystallization (e.g., methanol or ethanol) or column chromatography to remove unreacted intermediates.
- Monitoring reaction progress using TLC or HPLC to ensure completion.
- Critical parameters : Temperature (80–120°C), stoichiometric ratios (1:1.2 for sulfonylating agents), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyrazole and piperidine rings. For example, methyl groups at pyrazole C3/C5 appear as singlets (~δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to verify sulfonyl linkages.
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the naphthalene-sulfonyl group relative to the piperidine ring .
- HPLC-PDA : Quantifies purity (>95%) by detecting UV-active impurities at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against specific targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential with catalytic residues.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic naphthalene moiety) using tools like Schrödinger’s Phase .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonated pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets across studies (e.g., IC₅₀ values in enzymatic assays) while normalizing variables like assay pH and temperature.
- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups on piperidine) with activity trends.
- Reproducibility Checks : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines and incubation times) .
Q. How can researchers design experiments to evaluate the compound’s selectivity across related biological targets?
- Methodological Answer :
- Panel Screening : Test the compound against a diverse panel of enzymes/receptors (e.g., CEREP or Eurofins panels) at 10 µM.
- Kinetic Assays : Measure Kᵢ values for primary targets (e.g., COX-2) vs. off-targets (e.g., COX-1) using fluorogenic substrates.
- Cellular Phenotypic Assays : Use CRISPR-engineered cell lines to isolate target-specific effects (e.g., apoptosis vs. cytotoxicity) .
Q. What advanced spectroscopic methods elucidate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- LC-MS/MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., sulfonic acid derivatives) over 24 hours.
- Isotopic Labeling : Use ¹⁴C-labeled methyl groups on the pyrazole ring to trace metabolic byproducts via autoradiography.
- EPR Spectroscopy : Detect free radicals generated during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
